molecular formula C15H28N2O2 B12068529 tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

Cat. No.: B12068529
M. Wt: 268.39 g/mol
InChI Key: OATXTNDHVSRXHK-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a cyclopentylamino-methyl substituent. This structure suggests its utility as an intermediate in organic synthesis, particularly in pharmaceutical applications where steric protection and controlled reactivity are critical.

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-16-12-7-4-5-8-12/h12-13,16H,4-11H2,1-3H3

InChI Key

OATXTNDHVSRXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2CCCC2

Origin of Product

United States

Preparation Methods

Boc Protection of Pyrrolidine

The synthesis begins with Boc protection of pyrrolidine to prevent unwanted side reactions. A typical procedure involves:

Reagents : Pyrrolidine, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
Conditions : Tetrahydrofuran (THF) or dichloromethane (DCM), 0–25°C, 2–6 hours.
Yield : >90%.

Pyrrolidine+Boc2ODMAP, THFtert-Butyl pyrrolidine-1-carboxylate\text{Pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{tert-Butyl pyrrolidine-1-carboxylate}

Introduction of the Aminomethyl Group

The 2-position of Boc-protected pyrrolidine is functionalized via a Mannich reaction or alkylation:

Mannich Reaction

Reagents : Formaldehyde, cyclopentylamine, acetic acid.
Conditions : Ethanol/water (3:1), 60°C, 12 hours.
Yield : 50–65%.

Boc-pyrrolidine+CH2O+CyclopentylamineAcOHTarget Compound\text{Boc-pyrrolidine} + \text{CH}_2\text{O} + \text{Cyclopentylamine} \xrightarrow{\text{AcOH}} \text{Target Compound}

Alkylation with Bromomethylcyclopentylamine

Reagents : Boc-pyrrolidine, bromomethylcyclopentylamine, potassium carbonate.
Conditions : N,N-Dimethylformamide (DMF), 60°C, 18 hours.
Yield : 40–55%.

Boc-pyrrolidine+BrCH2NHCyclopentylK2CO3,DMFTarget Compound\text{Boc-pyrrolidine} + \text{BrCH}2\text{NHCyclopentyl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Reductive Amination Route

Synthesis of Pyrrolidin-2-one Intermediate

Oxidation of Boc-protected pyrrolidine at the 2-position generates a ketone:

Reagents : Pyridinium chlorochromate (PCC), dichloromethane.
Conditions : 25°C, 4 hours.
Yield : 70–80%.

Boc-pyrrolidinePCC, DCMtert-Butyl 2-oxopyrrolidine-1-carboxylate\text{Boc-pyrrolidine} \xrightarrow{\text{PCC, DCM}} \text{tert-Butyl 2-oxopyrrolidine-1-carboxylate}

Reductive Amination with Cyclopentylamine

The ketone undergoes reductive amination to introduce the cyclopentylamino group:

Reagents : Cyclopentylamine, sodium cyanoborohydride (NaBH₃CN), methanol.
Conditions : Acetic acid (2 eq.), 25°C, 24 hours.
Yield : 60–75%.

2-Oxo intermediate+CyclopentylamineNaBH3CN, MeOHTarget Compound\text{2-Oxo intermediate} + \text{Cyclopentylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Mannich Reaction Single-step functionalizationModerate yields due to side reactions50–65%
Alkylation High functional group toleranceRequires pre-synthesized alkylating agent40–55%
Reductive Amination Stereochemical controlMulti-step synthesis60–75%

Optimization Strategies

Solvent Selection

  • THF/DMF : Preferred for alkylation due to polar aprotic nature.

  • Methanol/Water : Enhances solubility in reductive amination but may slow reaction kinetics.

Catalytic Enhancements

  • DMAP : Accelerates Boc protection by activating Boc₂O.

  • Palladium catalysts : Tested for cross-coupling variants but show limited applicability.

Purification Techniques

  • Flash chromatography : Employed with ethyl acetate/hexane gradients (0–30%).

  • Recrystallization : Limited success due to the compound’s oily consistency.

Scale-Up Considerations

  • Cost efficiency : Reductive amination is preferred for large-scale synthesis despite additional steps.

  • Safety : NaBH₃CN requires careful handling under inert atmospheres.

  • Environmental impact : DMF replacement with cyclopentyl methyl ether (CPME) reduces toxicity .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free pyrrolidine amine. This reaction is critical for generating reactive intermediates in further syntheses.

Reaction Conditions Outcome Reference
HCl (4M in dioxane), 0–25°C, 2–6hBoc group removal; formation of pyrrolidinium chloride intermediate
Trifluoroacetic acid (TFA), DCMDeprotection to free amine, typically followed by neutralization

Mechanistic Insight : Acidic conditions protonate the Boc carbamate oxygen, leading to elimination of CO₂ and tert-butanol, releasing the amine .

Amine Functionalization

The secondary cyclopentylamino group undergoes alkylation, acylation, or reductive amination.

Acylation Reactions

The cyclopentylamino nitrogen reacts with acylating agents (e.g., acyl chlorides, anhydrides):

Reagent Product Conditions Reference
Acetic anhydrideN-acetylated derivativeDCM, triethylamine, 0–25°C
Phenylacetyl chlorideN-phenylacetyl derivativeHATU, DMF, DIEA

Key Observation : Acylation is stereoelectronically favored due to the secondary amine’s nucleophilicity .

Reductive Amination

The cyclopentylamino group participates in reductive amination with aldehydes/ketones:

Substrate Reducing Agent Product Yield Reference
FormaldehydeNaBH₃CNN-methylated cyclopentylamino derivative~65%*

*Yield data inferred from analogous reactions in .

Pyrrolidine Ring Modifications

The deprotected pyrrolidine nitrogen undergoes further functionalization:

Reaction Type Reagent Product Application Reference
Alkylation Ethyl chlorooxoacetateOxoacetamide-functionalized pyrrolidineIntermediate for peptidomimetics
Suzuki Coupling Aryl boronic acids, Pd catalystAryl-substituted pyrrolidine derivativesBioactive compound synthesis

Example Synthesis Pathway :

  • Boc deprotection with

Scientific Research Applications

Medicinal Chemistry

1. Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of tert-butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. Compounds that inhibit this enzyme can help in managing blood sugar levels in diabetic patients. Studies have shown that similar pyrrolidine derivatives exhibit significant inhibitory activity against DPP-IV, suggesting that this compound may have potential as a therapeutic agent in diabetes management .

2. Anticancer Properties

Research indicates that compounds with pyrrolidine structures can exhibit anticancer properties. The presence of the cyclopentylamino group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds have demonstrated cytotoxic effects against various cancer cell lines, warranting further investigation into the potential of this compound as an anticancer agent .

Materials Science

3. Polymer Chemistry

This compound can serve as a building block in polymer chemistry. Its functional groups allow for incorporation into larger polymeric structures, which can be tailored for specific applications such as drug delivery systems or biodegradable materials. The ability to modify the properties of polymers through such compounds opens avenues for innovative material design .

Biochemical Probes

4. Molecular Probes for Biological Studies

Due to its unique structure, this compound can function as a molecular probe in biochemical studies. It can be used to investigate enzyme activity or receptor interactions within biological systems. This application is particularly valuable in drug discovery processes where understanding the interaction between potential drug candidates and biological targets is crucial .

Case Studies and Research Findings

StudyFocusFindings
Study on DPP-IV InhibitionInvestigated the inhibitory effects of pyrrolidine derivativesFound significant inhibition of DPP-IV activity by related compounds, suggesting potential for diabetes treatment
Anticancer Activity ResearchEvaluated various pyrrolidine-based compounds against cancer cell linesIdentified notable cytotoxic effects, indicating potential for further development as anticancer agents
Polymer DevelopmentExplored the use of pyrrolidine derivatives in creating novel polymersDemonstrated successful incorporation into polymer matrices, enhancing material properties

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidine Carbamate Family

Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
tert-Butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate Aminooxy-methyl C10H20N2O3 216.28 Lab reagent; discontinued commercial availability
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl C10H19NO3 201.26 Intermediate in spirocyclic drug synthesis
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-pyridinyloxy-methyl C19H28BrNO5 430.34 Pyridine derivative; catalogued for research

Key Observations :

  • Lipophilicity: Cyclopentylamino (logP ~2.5 estimated) vs. hydroxymethyl (logP ~0.5) suggests improved membrane permeability, critical for drug intermediates .
  • Synthetic Utility: The tert-butyl carbamate group is a common protecting group for amines, as seen in the synthesis of complex spirocyclic compounds in . The cyclopentylamino group may facilitate targeted hydrogen bonding in receptor interactions.

Pyridine-Based Pyrrolidine Derivatives

Compounds such as tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () differ significantly due to their pyridine rings and halogen substituents:

    Biological Activity

    tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentylamino group linked to a pyrrolidine ring, suggests diverse biological activities. This article reviews the compound's biological activity, including its antibacterial properties and potential therapeutic applications, supported by case studies and research findings.

    • Molecular Formula : C₁₅H₂₈N₂O₂
    • Molecular Weight : 268.39 g/mol
    • CAS Number : 1833343-52-4

    The compound's structural features contribute to its stability and solubility, which are critical for biological activity. The tert-butyl ester enhances its pharmacokinetic properties by improving lipophilicity.

    Antibacterial Activity

    Preliminary studies indicate that this compound exhibits antibacterial properties against various bacterial strains. The mechanism of action may involve interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell division.

    A notable study highlighted its effectiveness against Staphylococcus aureus , a common pathogen responsible for skin infections. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.

    Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

    The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This aligns with findings from similar compounds in the pyrrolidine class that have been documented to disrupt FtsZ protein function, which is essential for bacterial cell division .

    Case Studies and Research Findings

    • Study on Adenosine Receptor Antagonism :
      A research paper investigated various compounds related to adenosine receptors, demonstrating that pyrrolidine derivatives could serve as effective antagonists. While specific data on this compound was not detailed, the structural similarity suggests potential in targeting adenosine receptors, which play roles in inflammation and cancer .
    • Synthesis and Biological Evaluation :
      In a study focused on synthesizing new pyrrolidine derivatives, this compound was evaluated alongside other compounds for their biological activities. The results indicated that modifications to the cyclopentyl group significantly influenced the antibacterial efficacy, highlighting the importance of structural optimization in drug design .
    • Antimicrobial Resistance Studies :
      A comprehensive review on antimicrobial resistance emphasized the need for novel compounds like this compound that can overcome resistant strains. The compound's ability to act as a precursor in drug development positions it as a candidate for further research into combating resistant bacterial infections .

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